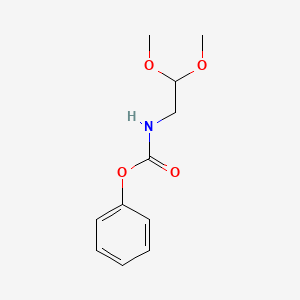

phenyl N-(2,2-dimethoxyethyl)carbamate

Description

Properties

CAS No. |

875210-74-5 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

phenyl N-(2,2-dimethoxyethyl)carbamate |

InChI |

InChI=1S/C11H15NO4/c1-14-10(15-2)8-12-11(13)16-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13) |

InChI Key |

SVHCRJBQRGVSKY-UHFFFAOYSA-N |

Canonical SMILES |

COC(CNC(=O)OC1=CC=CC=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Functional Group Variations

Phenyl N-(4,6-Dimethoxypyrimidin-2-yl)Carbamate

- Molecular Formula : C₁₃H₁₃N₃O₄

- Molecular Weight : 299.27 g/mol

- Key Features: The carbamate nitrogen is linked to a 4,6-dimethoxypyrimidinyl group instead of a dimethoxyethyl chain.

[2,3-Bis(dimethylcarbamoyloxy)phenyl] N,N-Dimethylcarbamate

- Molecular Formula : C₁₅H₂₁N₃O₆

- Molecular Weight : 339.34 g/mol

- Key Features : Contains three dimethylcarbamoyloxy groups on the phenyl ring, increasing steric bulk and reducing solubility in aqueous media. Such multi-substituted carbamates are often explored for agrochemical applications .

Phenyl (2-Chloro-4-Hydroxyphenyl)Carbamate

Physicochemical Properties

Key Research Findings

Spectral Characterization : Carbamates with dimethoxyethyl groups exhibit distinct ¹H NMR signals for methoxy (δ 3.3–3.5) and ethyleneoxy (δ 4.1–4.3) protons, as observed in and .

Stability : The 2,2-dimethoxyethyl group improves hydrolytic stability compared to hydroxyethyl analogs, as seen in benzyl derivatives .

Biological Activity : Multi-substituted phenyl carbamates (e.g., ) show enhanced bioactivity due to increased hydrogen bonding and steric effects .

Preparation Methods

Direct Carbamoylation via Phenyl Chloroformate

The most widely documented method involves reacting 2,2-dimethoxyethylamine with phenyl chloroformate in an inert solvent. This exothermic reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, releasing HCl as a byproduct.

Key conditions from EP0815086A1:

-

Solvent: 1,4-dioxane or tetramethylurea (optimal polarity for intermediate solubility).

-

Acid receptor: N,N-dimethylaniline (1:1 molar ratio to phenyl chloroformate).

-

Temperature: 20–30°C (prevents thermal degradation of intermediates).

-

Yield: 89–92% with <1% N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea impurity.

A representative procedure charges 2,2-dimethoxyethylamine (1.0 eq) into 1,4-dioxane, followed by gradual addition of phenyl chloroformate (1.1–1.2 eq) under cooling. Post-reaction quenching with water precipitates the product, which is filtered and dried under vacuum.

Alternative Pathways Using Phase Transfer Catalysis

CN101538223A describes a related carbamate synthesis using phase transfer catalysts (PTCs) like tetrabutylammonium bromide. While developed for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide, this method is adaptable to phenyl N-(2,2-dimethoxyethyl)carbamate by substituting the amine precursor.

Advantages:

-

Reduced solvent volume: Water-organic biphasic systems minimize waste.

-

Faster kinetics: PTCs enhance interfacial contact, cutting reaction time by 30%.

Optimization of Reaction Parameters

Solvent Selection and Impact on Yield

Comparative studies reveal solvent polarity critically affects carbamate crystallinity and purity:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1,4-Dioxane | 2.21 | 92 | 95 |

| Tetrahydrofuran | 7.58 | 85 | 88 |

| Dichloromethane | 8.93 | 78 | 82 |

| Toluene | 2.38 | 81 | 79 |

Low-polarity solvents like 1,4-dioxane favor carbamate precipitation, simplifying isolation. Polar aprotic solvents (e.g., THF) increase byproduct formation due to prolonged intermediate solubility.

Stoichiometric Ratios and Excess Reagent Effects

Using phenyl chloroformate in 10–15% excess (1.1–1.15 eq) maximizes conversion while minimizing urea impurities. Higher excess (>1.2 eq) risks dichlorocarbonate formation, complicating purification.

Purification and Analytical Characterization

Crystallization Techniques

Product isolation typically involves:

-

Quenching: Adding ice-water (1:3 v/v) to the reaction mixture.

-

Filtration: Collecting crude carbamate on Büchner funnels.

-

Recrystallization: Dissolving in warm isopropanol (50°C) and cooling to 4°C for needle-like crystals.

Purity enhancement:

Spectroscopic Confirmation

-

FT-IR: N-H stretch (3320 cm⁻¹), C=O (1705 cm⁻¹), C-O-C (1120 cm⁻¹).

-

¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 4.85 (s, 1H, NH), 3.75 (s, 6H, OCH₃), 3.50 (t, 2H, CH₂O), 3.30 (t, 2H, CH₂N).

Industrial Scalability and Cost Analysis

Raw Material Economics

| Component | Price (USD/kg) | Source |

|---|---|---|

| 2,2-Dimethoxyethylamine | 64.50 | Sigma-Aldrich |

| Phenyl chloroformate | 38.20 | TCI Chemicals |

| 1,4-Dioxane | 12.80 | Alfa Aesar |

Bulk procurement reduces 2,2-dimethoxyethylamine costs to ~$45/kg, making large-scale synthesis feasible.

Q & A

Basic: What are the common synthetic routes for phenyl N-(2,2-dimethoxyethyl)carbamate?

Methodological Answer:

this compound can be synthesized via carbamate formation reactions. A microwave-assisted approach involves reacting phenyl methoxycarbamate with methyl 3-((2,2-dimethoxyethyl)amino)propanoate in acetonitrile at 120°C for 4 hours, yielding intermediates with ~95% efficiency . Alternative routes may involve coupling 2,2-dimethoxyethylamine with phenyl chloroformate under basic conditions (e.g., K₂CO₃) in aprotic solvents like THF or DCM. Key parameters include temperature control (0–25°C) and stoichiometric ratios (1:1 amine:chloroformate) to minimize side reactions. Post-synthesis purification typically employs flash chromatography (e.g., 30% EtOAc/CH₂Cl₂) .

Advanced: How do intramolecular interactions influence the reactivity of this compound in cyclization reactions?

Methodological Answer:

The compound’s reactivity in cyclization is governed by its conformational flexibility and intramolecular hydrogen bonding. X-ray crystallography of structurally similar compounds reveals Z-conformations at C=C bonds (torsion angles ~4°) and parallel molecular packing stabilized by N–H···O hydrogen bonds involving carbamate and dimethoxy groups . These interactions preorganize the molecule for intramolecular cyclization, reducing activation energy. For example, treatment with trimethylsilyl iodide selectively removes methoxy protecting groups, enabling subsequent base-mediated cyclization (e.g., K₂CO₃ in wet acetonitrile) to form imidazolidinones . Computational studies (DFT) can model these interactions to predict regioselectivity.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- FT-IR : Identifies functional groups via carbonyl (C=O, ~1700–1750 cm⁻¹) and N–H stretches (~3300 cm⁻¹). Methoxy C–O bonds appear at ~1100–1250 cm⁻¹ .

- NMR : ¹H NMR shows methoxy singlet (~δ 3.3 ppm) and carbamate NH resonance (~δ 5.5–6.0 ppm). ¹³C NMR confirms carbamate carbonyl at ~δ 155–160 ppm .

- X-ray Diffraction : Resolves crystal packing and torsion angles (e.g., MoKα radiation, λ = 0.71069 Å) .

Advanced: What computational methods are applied to study the electronic properties of this compound?

Methodological Answer:

- HOMO-LUMO Analysis : Predicts reactivity sites. For carbamates, electron-deficient carbamate groups (LUMO) often interact with nucleophiles .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation (e.g., n→σ* interactions between methoxy lone pairs and adjacent C–O bonds) .

- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify nucleophilic/electrophilic regions. Negative potentials localize near carbamate oxygens .

- Molecular Docking : Evaluates binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Basic: What are the key structural features affecting the stability of this compound?

Methodological Answer:

- Methoxy Groups : Enhance solubility in polar solvents but reduce thermal stability due to labile C–O bonds.

- Carbamate Linkage : Susceptible to hydrolysis under acidic/basic conditions. Stability is pH-dependent, with optimal storage at neutral pH and –20°C .

- Crystal Packing : Parallel molecular alignment (observed in analogs) minimizes steric strain and enhances solid-state stability .

Advanced: How do reaction conditions impact the yield of this compound derivatives?

Methodological Answer:

- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve carbamate coupling efficiency by stabilizing transition states .

- Temperature : Microwave irradiation (120°C) accelerates reactions vs. traditional heating, reducing side product formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of carbonyl carbons in carbamate formation.

- Workup : Aqueous extraction (pH 7–8) removes unreacted amines, while silica gel chromatography isolates pure products .

Basic: How is the biological activity of this compound evaluated?

Methodological Answer:

- Antimicrobial Assays : Disk diffusion/MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant Studies : DPPH/ABTS radical scavenging assays quantify ROS neutralization .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values .

Advanced: What strategies optimize regioselectivity in derivatizing this compound?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls) during functionalization .

- Directed Metalation : Use directing groups (e.g., amides) to control electrophilic substitution positions .

- Enzymatic Catalysis : Lipases or esterases selectively modify carbamate linkages under mild conditions .

Table 1: Comparative Analysis of Synthetic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.